3-(1-Adamantyl)-4-methoxybenzoic acid
CAS No.: 104224-62-6
Cat. No.: VC5653756
Molecular Formula: C18H22O3
Molecular Weight: 286.371
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104224-62-6 |
---|---|
Molecular Formula | C18H22O3 |
Molecular Weight | 286.371 |
IUPAC Name | 3-(1-adamantyl)-4-methoxybenzoic acid |
Standard InChI | InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) |
Standard InChI Key | RWZRMETXJWTWQW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a diamondoid adamantane cage with a substituted benzoic acid. The adamantyl group confers rigidity and hydrophobicity, while the methoxy and carboxylic acid groups enable hydrogen bonding and electronic interactions. This configuration enhances its stability in non-polar environments and influences its reactivity in synthetic applications .
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 239–242°C (analogous derivatives) | |
Solubility | Low in water; soluble in DMSO, THF | |
pKa (Carboxylic Acid) | ~4.2–4.5 | |
LogP (Octanol-Water) | ~3.5 (estimated) |
The adamantyl group reduces aqueous solubility but improves stability in organic solvents, making the compound suitable for hydrophobic binding applications .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Adamantylation: Reacting 1-hydroxyadamantane with 4-bromophenol in the presence of concentrated sulfuric acid yields 2-(1-adamantyl)-4-bromophenol .
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O-Alkylation: Treating the intermediate with methyl iodide in dimethylformamide (DMF) and a base produces 2-(1-adamantyl)-4-bromoanisole .
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Coupling and Hydrolysis: A nickel-catalyzed coupling with methyl-6-bromo-2-naphthoate, followed by alkaline hydrolysis, yields the final product .
Industrial methods optimize yield through catalytic coupling (e.g., Suzuki-Miyaura) and continuous flow reactors .
Key Challenges
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Steric Hindrance: The adamantyl group complicates reaction kinetics, necessitating catalysts like HATU for amidation .
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Purification: Column chromatography (silica gel, chloroform:methanol) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Biological and Pharmacological Applications
Anticancer Activity
3-Cl-AHPC, a derivative, induces apoptosis in leukemia and breast cancer cells by activating the NF-κB pathway and downregulating anti-apoptotic proteins (e.g., Bcl-X, XIAP) . In DU145 prostate cancer cells, it achieves 72% apoptosis at 5.0 µM .
Anti-Inflammatory Effects
As a soluble epoxide hydrolase (sEH) inhibitor, the compound elevates epoxyeicosatrienoic acids (EETs), reducing inflammation in cardiovascular and renal disorders . In vivo studies show reversal of plasma cytokine shifts post-LPS challenge .
Material Science Applications
Coordination Polymers
Adamantyl-containing ligands form thermally stable coordination polymers with transition metals (Cu, Ni), useful in catalysis and gas storage . For example, [Cu(trzadc)(MeOH)]·MeOH catalyzes Chan-Evans-Lam arylation .
Polymer Stability
Polymers with adamantyl side chains exhibit enhanced thermal stability (decomposition >300°C), attributed to the rigid cage structure .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR signals at δ 1.6–2.2 ppm (adamantyl protons) and δ 3.8 ppm (methoxy group) .
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FT-IR: O-H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .
X-Ray Crystallography
Single-crystal studies confirm planar benzoic acid moieties and π-stacking interactions, critical for solid-state stability .
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